molecular formula C21H24N2O2 B5808863 N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide

Cat. No.: B5808863
M. Wt: 336.4 g/mol
InChI Key: VISMFSTTYKBIFP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a carboxamide group, along with an acetylphenyl moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving a carboxylic acid derivative and an amine.

    Addition of the Acetylphenyl Moiety: The acetylphenyl group can be added through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloride (C7H7Cl), acetyl chloride (CH3COCl), Lewis acids (e.g., AlCl3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reactants used

Scientific Research Applications

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Molecular docking studies have shown its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a carboxamide group. It has been studied for its antibacterial activity.

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the phenyl ring. It also exhibits antibacterial properties.

    N-(3-acetylphenyl)-4-methylpiperidine-1-carboxamide: Similar to the target compound but with a methyl group instead of a benzyl group. It may have different biological activities due to the variation in the substituent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16(24)19-8-5-9-20(15-19)22-21(25)23-12-10-18(11-13-23)14-17-6-3-2-4-7-17/h2-9,15,18H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISMFSTTYKBIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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